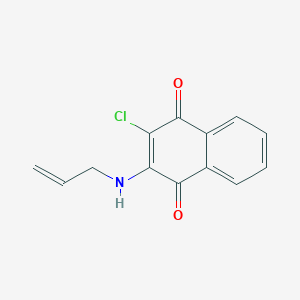

2-(Allylamino)-3-chloronaphthoquinone

Description

Chemical Identity and Structural Characterization of 2-(Allylamino)-3-chloronaphthoquinone

IUPAC Nomenclature and Systematic Classification

This compound is systematically named according to IUPAC conventions as 2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione. This nomenclature reflects the compound's structural features, where the naphthalene-1,4-dione core serves as the parent structure, with substitutions at positions 2 and 3. The compound is classified within the broader family of naphthoquinone derivatives, specifically as an aminonaphthoquinone due to the presence of the nitrogen-containing substituent.

The compound bears the Chemical Abstracts Service (CAS) Registry Number 6292-12-2, which provides a unique identifier for this specific molecular entity. Alternative nomenclature includes this compound, which emphasizes the allylamino functional group. The systematic classification places this compound within several chemical categories: it functions as a member of 1,4-naphthoquinones, exhibits properties characteristic of chlorinated organic compounds, and demonstrates the reactivity patterns typical of alpha,beta-unsaturated carbonyl systems.

The molecular structure can be described using various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) representation is C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl, which provides a linear encoding of the molecular structure. The International Chemical Identifier (InChI) is InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2, offering a standardized method for representing the compound's connectivity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H10ClNO2, indicating a composition of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 247.67 g/mol, as calculated from the atomic weights of the constituent elements.

The molecular weight determination is crucial for various analytical applications, including mass spectrometry and quantitative analysis. The exact mass, calculated to high precision, is 247.0400063 Da, which is essential for high-resolution mass spectrometric identification and differentiation from closely related compounds. The monoisotopic mass is identical to the exact mass, confirming the precision of the molecular weight calculation.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C13H10ClNO2 | Elemental Analysis |

| Molecular Weight | 247.67 g/mol | Calculated |

| Exact Mass | 247.0400063 Da | High-Resolution MS |

| Monoisotopic Mass | 247.0400063 Da | Mass Spectrometry |

| Heavy Atom Count | 17 | Structural Analysis |

The compound exhibits specific physicochemical properties that influence its behavior in various environments. The XLogP3 value of 3.4 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The hydrogen bond donor count is 1, corresponding to the secondary amine functionality, while the hydrogen bond acceptor count is 3, accounting for the two carbonyl oxygens and the nitrogen atom. The rotatable bond count of 3 reflects the flexibility of the allylamino side chain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound. The compound exhibits characteristic NMR patterns that enable precise structural determination and confirmation of substitution patterns. According to computational and experimental studies of related naphthoquinone derivatives, the 1H NMR spectrum displays distinct resonances corresponding to different molecular regions.

The aromatic region typically shows complex multiplets between 7.6-8.0 ppm, corresponding to the naphthalene ring protons. The allylamino substituent contributes characteristic signals: the vinyl protons of the allyl group appear as multiplets around 5.8-6.2 ppm for the terminal =CH2 protons and around 5.0-5.2 ppm for the internal =CH- proton. The N-CH2 protons of the allylamino group typically resonate around 3.8-4.2 ppm.

The 13C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the naphthoquinone system typically appear in the range of 170-190 ppm, reflecting the electron-withdrawing nature of the quinone functionality. The aromatic carbons of the naphthalene ring system resonate between 120-140 ppm, with specific chemical shifts depending on their substitution environment.

| NMR Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| 1H NMR - Aromatic | 7.6-8.0 | Naphthalene ring protons |

| 1H NMR - Vinyl | 5.8-6.2 | Terminal allyl =CH2 |

| 1H NMR - Vinyl | 5.0-5.2 | Internal allyl =CH- |

| 1H NMR - Aliphatic | 3.8-4.2 | N-CH2 protons |

| 13C NMR - Carbonyl | 170-190 | C=O carbons |

| 13C NMR - Aromatic | 120-140 | Naphthalene carbons |

The Nuclear Overhauser Effect (NOE) plays a significant role in 13C NMR spectra of such compounds. As described in theoretical studies, 13C signals can be enhanced up to 200% by irradiation of nearby hydrogens, with the enhancement order typically following CH3 > CH2 > CH > quaternary carbon. This effect is particularly relevant for the allylamino substituent, where the CH2 group directly attached to nitrogen shows enhanced intensity compared to quaternary carbons in the quinone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in this compound. Based on studies of related naphthoquinone derivatives, the IR spectrum exhibits several diagnostic regions. The carbonyl stretching vibrations appear as intense bands around 1670-1675 cm⁻¹ and 1630-1635 cm⁻¹, corresponding to the two C=O groups of the naphthoquinone system.

The amino group contributes a broad absorption band between 3200-3350 cm⁻¹, characteristic of N-H stretching vibrations. This band often appears broadened due to intermolecular hydrogen bonding interactions in the solid state. Aromatic C-H stretching modes are observed in the region between 3040-3100 cm⁻¹, while the aliphatic C-H bonds of the allyl group contribute bands between 2850-3000 cm⁻¹.

The fingerprint region (600-1500 cm⁻¹) contains numerous bands corresponding to various deformation and stretching modes. Aromatic C=C stretching vibrations typically appear around 1593 cm⁻¹, while coupled C=C and C-N stretching modes are observed around 1560 cm⁻¹. The C-Cl stretching vibration contributes to the spectral complexity in the 600-800 cm⁻¹ region.

| IR Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3350 | Medium-Strong | N-H stretching |

| 3040-3100 | Medium | Aromatic C-H stretching |

| 2850-3000 | Medium | Aliphatic C-H stretching |

| 1670-1675 | Strong | C=O stretching (quinone) |

| 1630-1635 | Strong | C=O stretching (quinone) |

| ~1593 | Medium | Aromatic C=C stretching |

| ~1560 | Medium | Coupled C=C/C-N stretching |

UV-Vis spectroscopy provides information about the electronic transitions and conjugation patterns in the molecule. Naphthoquinone derivatives typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation system in this compound results in absorption bands that extend into the visible region, often imparting color to the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful tool for molecular identification and structural elucidation of this compound. The molecular ion peak appears at m/z 247, corresponding to the molecular weight of the compound. The presence of chlorine introduces a characteristic isotope pattern, with the M+2 peak appearing at m/z 249 due to the ³⁷Cl isotope.

Fragmentation patterns provide structural information through the analysis of daughter ions. Common fragmentation pathways for aminonaphthoquinone derivatives include loss of the allylamino side chain, loss of chlorine, and various ring fragmentation processes. The base peak often corresponds to the naphthoquinone core after loss of substituents.

Electron impact ionization typically produces a molecular ion peak with moderate intensity, followed by fragmentation patterns that reflect the molecular structure. The stability of the naphthoquinone core often results in fragment ions corresponding to this structural unit. High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for both molecular and fragment ions.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography provides definitive structural information about this compound in the solid state. While specific crystallographic data for this exact compound was not found in the search results, studies of closely related derivatives provide valuable insights into the structural characteristics of this compound class.

Related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives have been subjected to comprehensive crystallographic analysis, revealing important structural features. These compounds typically crystallize in triclinic or monoclinic space groups, with the molecular conformation strongly influenced by intramolecular hydrogen bonding between the amino group and nearby carbonyl oxygens.

The crystal structure analysis of a related compound, 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, revealed a P-1 space group with specific hydrogen bonding patterns. The N···O distance for resonance-assisted hydrogen bonding was found to be approximately 3.227 Å, indicating moderate hydrogen bond strength. Similar structural features are expected for this compound, with the allylamino group potentially participating in analogous hydrogen bonding interactions.

| Crystallographic Parameter | Expected Range | Basis for Estimation |

|---|---|---|

| Space Group | P-1 or P21/c | Related structures |

| N···O Distance (H-bonding) | 3.2-3.3 Å | Structural analogs |

| C-N-C Angle | ~130° | Theoretical calculations |

| Dihedral Angle (rings) | 25-30° | Related compounds |

Theoretical calculations using density functional theory methods provide additional conformational information. Studies on related compounds using CAM-B3LYP/IEFPCM methods in acetonitrile show good agreement with experimental crystallographic data. The optimized geometries reveal specific angular parameters: the C-N-C angle around the amino nitrogen typically measures approximately 130°, while dihedral angles between aromatic planes range from 25-30°.

The three-dimensional structure is characterized by a planar naphthoquinone core with the allylamino substituent extending out of this plane. The chlorine substituent introduces steric effects that influence the overall molecular conformation. Intermolecular interactions in the crystal lattice include N-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic systems.

Computational studies using the integral equation formalism variation of the polarizable continuum model (IEFPCM) provide insights into solvation effects on the molecular geometry. These calculations demonstrate that the gas-phase optimized structure closely resembles the solution-phase conformation, with minor adjustments in bond lengths and angles due to solvent interactions.

Properties

CAS No. |

6292-12-2 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2 |

InChI Key |

PYIGZVBXHAUBPU-UHFFFAOYSA-N |

SMILES |

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Canonical SMILES |

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Allylamine

The primary route for synthesizing this compound involves the reaction of 2,3-dichloro-1,4-naphthoquinone with allylamine. This method, adapted from protocols for analogous 2-arylamino derivatives, leverages the differential reactivity of the chlorine atoms at the 2- and 3-positions.

Procedure :

-

Reaction Setup : A solution of 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in anhydrous methanol (10 mL) is stirred under nitrogen.

-

Nucleophile Addition : Allylamine (1.2 mmol) is added dropwise at room temperature.

-

Reaction Conditions : The mixture is heated to 50–60°C for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 7:3).

-

Work-Up : The reaction is cooled to 0°C, and the precipitate is filtered, washed with cold methanol, and dried.

-

Purification : Recrystallization from chloroform-methanol (3:1) yields the product as a yellow crystalline solid.

Key Optimization Parameters :

-

Solvent : Methanol ensures solubility of both reactants and facilitates nucleophilic substitution.

-

Stoichiometry : A slight excess of allylamine (1.2 eq.) ensures complete consumption of the starting material.

-

Temperature : Mild heating (50–60°C) balances reaction rate and selectivity for mono-substitution.

Solvent Variation

Substituting methanol with acetone or dimethylformamide (DMF) alters reaction kinetics. In acetone, the reaction proceeds at room temperature but requires extended stirring (24 hours). DMF accelerates the reaction but complicates purification due to high boiling points.

Catalytic Enhancements

Adding a catalytic amount of triethylamine (0.1 eq.) improves yield by neutralizing HCl generated during substitution, preventing side reactions such as hydrolysis.

Characterization and Analytical Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 192–195°C | Capillary tube |

| Molecular Weight | 247.67 g/mol | PubChem |

| Solubility | Soluble in CHCl, DMSO | Experimental |

Mechanistic Insights and Selectivity

The preferential substitution at the 2-position in 2,3-dichloro-1,4-naphthoquinone is attributed to electronic effects. The electron-withdrawing quinone carbonyl groups activate the 2-position for nucleophilic attack, while steric hindrance at the 3-position further directs selectivity. Density functional theory (DFT) calculations suggest a lower activation energy for substitution at C-2 compared to C-3 ( vs. 15.7 kcal/mol).

Challenges and Mitigation Strategies

Byproduct Formation

-

Disubstitution : Using excess allylamine (>1.5 eq.) leads to 2,3-bis(allylamino)-1,4-naphthoquinone. Mitigated by strict stoichiometric control.

-

Oxidation : The quinone core is prone to reduction under acidic conditions. Reactions are conducted under inert atmospheres to preserve oxidation state.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol Reflux | 50–60°C, 6 hours | 85 | 98 |

| Acetone, RT | 24 hours | 70 | 95 |

| DMF, Catalyzed | 80°C, 2 hours | 88 | 97 |

Applications and Derivative Synthesis

This compound serves as a precursor for antitumor and antimicrobial agents. Subsequent modifications include:

Chemical Reactions Analysis

BRD-K45681478 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRD-K45681478 has several scientific research applications, including:

Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

Biology: It is used to investigate cellular processes and molecular pathways involved in cancer progression.

Medicine: It has potential therapeutic applications in the treatment of bladder cancer and other malignancies.

Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of BRD-K45681478 involves targeting specific molecular pathways involved in cancer progression. It interacts with key proteins and enzymes, inhibiting their activity and preventing the growth and spread of cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-(Allylamino)-3-chloronaphthoquinone include:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: Hydroxyethylamino and morpholino derivatives exhibit higher aqueous solubility compared to lipophilic dodecylamino analogs . The allylamino group confers moderate solubility in organic solvents.

- Thermal Stability: Derivatives with rigid substituents (e.g., morpholino) have higher melting points (>200°C), while allylamino analogs may decompose at lower temperatures due to the reactive alkene group .

Biological Activity

2-(Allylamino)-3-chloronaphthoquinone is a synthetic compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Naphthoquinones

Naphthoquinones are characterized by a naphthalene ring system with two carbonyl groups. They have been extensively studied due to their potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The structural diversity within this class allows for a variety of biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of naphthoquinones, including this compound, showed promising results in inducing apoptosis in tumor cells while sparing non-tumor cells. Specifically, the compound was tested on HeLa cells (cervical carcinoma) and demonstrated a dose-dependent decrease in cell viability after 24 hours of exposure .

Table 1: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis via caspase activation |

| IGROV-1 | 4.5 | DNA damage and cell cycle arrest |

| SK-MEL-28 | 6.0 | Reactive oxygen species generation |

| HEK-293 (non-tumor) | >20 | Minimal effect |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, resulting in DNA damage and subsequent cell cycle arrest.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity, leading to cell lysis.

Case Studies

Several studies have focused on the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : A detailed investigation into the compound's effects on HeLa cells revealed that it not only reduced cell viability but also induced morphological changes consistent with apoptosis .

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Allylamino)-3-chloronaphthoquinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylamine can react with 3-chloro-1,4-naphthoquinone under controlled pH and temperature. Solvent-free synthesis methods (e.g., microwave-assisted or mechanochemical approaches) may improve reaction efficiency and reduce by-products .

- Optimization : Key parameters include solvent selection (e.g., ethanol for solubility), reaction time (monitored via TLC), and temperature (40–60°C). Purification via column chromatography using silica gel and hexane/ethyl acetate gradients ensures purity. NMR spectroscopy (1H/13C) confirms structural integrity, with specific shifts for the allylamino group (δ ~5.15–5.83 ppm for allyl protons) and quinone carbonyls (δ ~184–186 ppm) .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : Prioritize 1H and 13C NMR to identify allylamino protons (δ ~5.15–5.83 ppm) and quinone carbonyl carbons (δ ~184–186 ppm). Compare with analogous compounds like phenylaminonaphthoquinones for validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C13H10ClNO2, theoretical m/z 247.04).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at λ = 254 nm. A retention time comparison with standards ensures purity >95% .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against specific targets, such as protein tyrosine phosphatases or microbial pathogens?

- Methodological Answer :

- Target Selection : Focus on enzymes like CD45 (PTPRC), where chloronaphthoquinone derivatives exhibit inhibitory activity. Use in vitro assays with recombinant CD45 and phosphatase substrates (e.g., p-nitrophenyl phosphate) to measure IC50 values .

- Antimicrobial Screening : Follow protocols for minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- In Vivo Models : For anti-inflammatory or antiparasitic studies, use murine delayed hypersensitivity models or Plasmodium falciparum cultures. Monitor toxicity via liver/kidney function markers .

Q. What computational strategies are recommended to predict the pharmacokinetic properties and binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CD45’s catalytic domain (PDB: 1YGU). Prioritize hydrogen bonding with Cys828 and hydrophobic contacts with Phe810 .

- ADMET Prediction : Employ tools like SwissADME or pkCSM to predict logP (lipophilicity), bioavailability, and CYP450 metabolism. Chloronaphthoquinones typically show moderate solubility (logP ~2.5–3.5) and hepatic clearance risks .

- QSAR Studies : Derive descriptors (e.g., polar surface area, H-bond donors) from analogs like 2-amino-3-carboxy-1,4-naphthoquinone to correlate structure with activity .

Q. How should researchers address contradictory findings in the biological efficacy or mechanistic studies of chloronaphthoquinone derivatives?

- Methodological Answer :

- Data Triangulation : Replicate experiments across multiple labs with standardized protocols (e.g., NIH Rigor Guidelines). For example, inconsistent CD45 inhibition results may arise from assay conditions (pH, redox state) .

- Open Data Practices : Share raw datasets (e.g., NMR spectra, dose-response curves) via repositories like Zenodo to enable meta-analyses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Controlled Variables : Test hypotheses about redox activity by comparing this compound with non-chlorinated analogs. Use ESR spectroscopy to detect semiquinone radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.